molecular formula C21H17ClN2OS B2837431 2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide CAS No. 341968-00-1

2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B2837431
CAS No.: 341968-00-1
M. Wt: 380.89
InChI Key: FFPXWLYNGHCXMI-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a diphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide typically involves the reaction of 4-chlorothiophenol with diphenylmethyleneacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N’-(diphenylmethylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS/c22-18-11-13-19(14-12-18)26-15-20(25)23-24-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPXWLYNGHCXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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